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Compound of Interest

Compound Name: Hpk1-IN-27

Cat. No.: B12415278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of

Hpk1-IN-27, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document

details the scientific rationale for targeting HPK1 in immuno-oncology, the synthetic route to

Hpk1-IN-27, and the key biological assays used to characterize its activity.

Introduction: HPK1 as a Key Immuno-Oncology
Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and

B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR engagement, HPK1 is activated and

subsequently dampens T-cell activation, thereby limiting anti-tumor immune responses.[2] The

inhibition of HPK1 is a promising therapeutic strategy to enhance the body's natural immune

surveillance and response against cancer.[3] Small molecule inhibitors of HPK1 are being

actively pursued to disinhibit T-cell function and promote tumor cell destruction.

The Discovery of Hpk1-IN-27
Hpk1-IN-27, also referred to as compound 38 in patent literature, was identified through

targeted drug discovery efforts focused on developing potent and selective HPK1 inhibitors.[4]
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The compound belongs to a class of substituted pyrrolopyridine derivatives, a chemical scaffold

that has shown promise in kinase inhibitor design.

Chemical Identity
Property Value

Compound Name Hpk1-IN-27

Patent Identifier Compound 38 (WO2019016071A1)

CAS Number 2268794-52-9

Molecular Formula C₂₆H₂₃F₃N₄O₄

Molecular Weight 512.48 g/mol

Synthesis of Hpk1-IN-27
The synthesis of Hpk1-IN-27 involves a multi-step process culminating in the formation of the

substituted pyrrolopyridine core and subsequent functionalization. While the exact, detailed

protocol from the patent remains proprietary, the general synthetic strategy for this class of

compounds can be outlined based on established organic chemistry principles and related

literature. The synthesis generally involves the construction of the pyrrolopyridine core,

followed by the introduction of the pyrazole moiety and the piperidine carboxamide side chain.

A plausible, generalized synthetic workflow is depicted below.
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Caption: Generalized synthetic workflow for Hpk1-IN-27.

Biological Activity and Characterization
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The biological activity of Hpk1-IN-27 was assessed using a variety of in vitro assays to

determine its potency and mechanism of action.

Quantitative Biological Data
Assay Metric Value

HPK1 Inhibition IC₅₀
Data not publicly available in

detail

Cellular Activity EC₅₀
Data not publicly available in

detail

Note: Specific quantitative data from the primary patent source is not publicly available in

indexed scientific literature.

Experimental Protocols
4.2.1. HPK1 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common

method for determining the potency of kinase inhibitors.

Principle: This assay measures the inhibition of HPK1 kinase activity by quantifying the

phosphorylation of a substrate peptide. A europium-labeled anti-tag antibody binds to the

kinase, and a fluorescently labeled tracer binds to the ATP-binding site. Inhibition of the

kinase by a compound displaces the tracer, leading to a decrease in the FRET signal.

General Protocol:

Recombinant HPK1 enzyme is incubated with the test compound (e.g., Hpk1-IN-27) at

various concentrations.

A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.

The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and a

streptavidin-allophycocyanin (APC) conjugate are added.
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Phosphorylation of the substrate brings the europium donor and APC acceptor into close

proximity, generating a FRET signal.

The signal is measured on a plate reader, and IC₅₀ values are calculated from the dose-

response curves.

HPK1 Enzyme + Hpk1-IN-27

Add Biotinylated Substrate + ATP

Kinase Reaction

Stop Reaction & Add Detection Reagents
(Eu-Ab & SA-APC)

Measure TR-FRET Signal

Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a typical HPK1 TR-FRET assay.

4.2.2. Jurkat T-cell IL-2 Secretion Assay

This cell-based assay evaluates the ability of an HPK1 inhibitor to enhance T-cell activation,

measured by the secretion of Interleukin-2 (IL-2).
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Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated to activate the TCR

signaling pathway. Inhibition of HPK1 by a test compound is expected to augment this

signaling, leading to increased production and secretion of IL-2.

General Protocol:

Jurkat T-cells are seeded in a 96-well plate.

Cells are pre-incubated with various concentrations of the test compound (e.g., Hpk1-IN-
27).

T-cell activation is induced using stimulants such as anti-CD3/anti-CD28 antibodies or a

combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.[5][6]

After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

The concentration of IL-2 in the supernatant is quantified using an ELISA kit.

EC₅₀ values, the concentration at which the compound elicits a half-maximal response,

are determined from the dose-response curves.
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Caption: Workflow for Jurkat T-cell IL-2 secretion assay.

HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator in the TCR signaling cascade. The diagram below

illustrates the central role of HPK1 and the mechanism by which its inhibition can enhance T-

cell activation.
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Caption: HPK1 signaling pathway and the effect of Hpk1-IN-27.
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Conclusion
Hpk1-IN-27 is a potent, small molecule inhibitor of HPK1 identified as a promising candidate for

cancer immunotherapy. Its discovery is based on the rationale of enhancing anti-tumor

immunity by targeting a key negative regulator of T-cell activation. While detailed synthetic and

biological data from the primary patent source are not fully accessible in the public domain, the

information available provides a solid framework for understanding the discovery, synthesis,

and characterization of this important research compound. Further investigation and publication

of data on Hpk1-IN-27 will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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